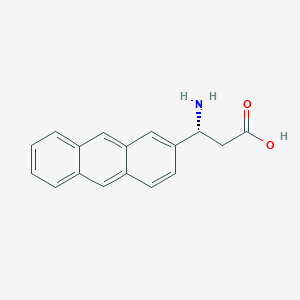

(3R)-3-Amino-3-(2-anthryl)propanoic acid

Description

Contextualizing β-Amino Acids as Chiral Building Blocks

β-Amino acids are structural isomers of the more common α-amino acids, with the amino group attached to the second carbon atom from the carboxyl group. This seemingly minor difference has profound implications for their chemical and biological properties. Unlike their α-counterparts, peptides synthesized from β-amino acids, known as β-peptides, are resistant to enzymatic degradation. This proteolytic stability makes them attractive candidates for the development of new therapeutic agents. buse.ac.zw

Furthermore, β-amino acids are crucial components in the design of "foldamers," which are oligomers that adopt well-defined three-dimensional structures reminiscent of proteins. hilarispublisher.comnih.govnih.gov The additional carbon in the backbone of β-amino acids provides greater conformational flexibility, allowing for the formation of unique helical, sheet, and turn structures not accessible to natural peptides. hilarispublisher.comnih.gov The ability to control the folding of these synthetic oligomers opens up new avenues in materials science and the development of molecules with specific recognition and catalytic functions. nih.govnih.gov

The synthesis of enantiomerically pure β-amino acids is a significant challenge in organic chemistry. buse.ac.zwhilarispublisher.comnih.gov Various methods have been developed, including the Arndt-Eistert homologation of α-amino acids and asymmetric catalytic approaches such as conjugate additions and Mannich reactions. buse.ac.zwhilarispublisher.com

Significance of Anthracene (B1667546) Derivatives in Molecular Architecture

Anthracene, a polycyclic aromatic hydrocarbon composed of three fused benzene (B151609) rings, is renowned for its distinctive photophysical properties, particularly its strong blue fluorescence under ultraviolet light. This characteristic has led to the widespread use of anthracene and its derivatives in a variety of applications, including:

Organic Light-Emitting Diodes (OLEDs): As fluorescent emitters in the development of display technologies. google.com

Fluorescent Probes: For sensing and imaging in biological systems. nih.govnih.gov

Molecular Switches: Exploiting the reversible photodimerization of the anthracene core. nih.gov

Medicinal Chemistry: The planar anthracene ring system can intercalate with DNA, leading to the development of anticancer agents. nih.gov

The incorporation of an anthracene moiety into a chiral β-amino acid backbone, as in (3R)-3-Amino-3-(2-anthryl)propanoic acid, is expected to yield molecules that combine the structural and biological properties of β-peptides with the unique optical and electronic properties of anthracene. This could lead to the development of novel fluorescently-tagged biomolecules, probes for studying biological processes, or new materials with interesting self-assembly and photophysical characteristics.

Enantiomeric Purity in Chiral Organic Synthesis: The Case of this compound

In the realm of chiral molecules, the three-dimensional arrangement of atoms is paramount. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different biological activities. One enantiomer of a drug might be therapeutically effective, while the other could be inactive or even harmful. Therefore, achieving high enantiomeric purity is a critical aspect of modern organic synthesis, particularly in the pharmaceutical industry. acs.org

The unambiguous determination of enantiomeric purity is a crucial analytical task. nih.gov Common methods for this include:

Chiral High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase to separate enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents or chiral shift reagents to induce diastereomeric environments that result in distinguishable signals for each enantiomer. google.com

For a molecule like this compound, ensuring enantiomeric purity is essential for its potential applications. The "R" designation specifies a particular absolute configuration at the chiral center. Any contamination with its (S)-enantiomer could lead to unpredictable behavior in biological systems or in the formation of ordered supramolecular structures. The synthesis of this compound with high enantiomeric excess would likely rely on asymmetric catalytic methods or chiral resolution techniques. google.com

Structure

3D Structure

Properties

Molecular Formula |

C17H15NO2 |

|---|---|

Molecular Weight |

265.31 g/mol |

IUPAC Name |

(3R)-3-amino-3-anthracen-2-ylpropanoic acid |

InChI |

InChI=1S/C17H15NO2/c18-16(10-17(19)20)14-6-5-13-7-11-3-1-2-4-12(11)8-15(13)9-14/h1-9,16H,10,18H2,(H,19,20)/t16-/m1/s1 |

InChI Key |

TYYSZWIPRYNXTQ-MRXNPFEDSA-N |

Isomeric SMILES |

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)[C@@H](CC(=O)O)N |

Canonical SMILES |

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C(CC(=O)O)N |

Origin of Product |

United States |

Stereoselective Synthetic Methodologies for 3r 3 Amino 3 2 Anthryl Propanoic Acid

Strategies for the Enantioselective Preparation of β-Amino Acids

The synthesis of enantiomerically pure β-amino acids can be broadly categorized into three main strategies: the use of chiral starting materials, the application of chiral auxiliaries to direct stereochemistry, and the resolution of racemic mixtures.

Utilization of Chiral Raw Materials

The chiral pool, which consists of readily available, inexpensive, and enantiomerically pure natural products like amino acids, can serve as a starting point for the synthesis of more complex chiral molecules. For instance, α-amino acids can be homologated to their β-amino acid counterparts. One established method is the Arndt-Eistert homologation, which involves the conversion of an α-amino acid to its corresponding diazoketone, followed by a Wolff rearrangement to form a β-amino acid ester. While effective, this method can involve hazardous reagents like diazomethane (B1218177) nih.gov.

Another approach involves the use of enantiopure precursors derived from sources other than amino acids. For example, chiral building blocks obtained from the asymmetric dihydroxylation of olefins or the enzymatic resolution of alcohols can be transformed into the desired β-amino acid scaffold through a series of stereochemically controlled reactions.

Application of Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. nih.gov After the desired stereocenter is established, the auxiliary is removed and can often be recovered. This strategy is widely employed in the synthesis of chiral β-amino acids.

One of the most successful classes of chiral auxiliaries for this purpose is the N-sulfinyl imines, particularly tert-butanesulfinamide. The addition of nucleophiles, such as ester enolates, to N-tert-butanesulfinyl imines derived from aldehydes proceeds with high diastereoselectivity. acs.org The stereochemical outcome is dictated by the chiral sulfinyl group, which effectively shields one face of the imine. For the synthesis of (3R)-3-Amino-3-(2-anthryl)propanoic acid, one could envision the reaction of an enolate with an N-tert-butanesulfinyl imine derived from 2-anthraldehyde. Subsequent hydrolysis of the sulfinyl group and the ester would yield the target amino acid.

Another notable chiral auxiliary is the Schöllkopf bislactim ether, which has been used for the asymmetric synthesis of α-aryl amino acids and can be adapted for β-amino acids. nih.govpsu.edu The diastereoselective alkylation or arylation of the chiral glycine-derived bislactim ether allows for the introduction of the desired side chain with high stereocontrol.

Pseudoephedrine and its analogue, pseudoephenamine, are also effective chiral auxiliaries. frontiersin.org Amides derived from these auxiliaries can undergo highly diastereoselective alkylation reactions to form new stereocenters.

Table 1: Common Chiral Auxiliaries in β-Amino Acid Synthesis

| Chiral Auxiliary | Key Features | Typical Application |

| N-tert-Butanesulfinamide | High diastereoselectivity in additions to the C=N bond. | Addition of enolates to sulfinyl imines. |

| Schöllkopf's Bislactim Ether | Diastereoselective alkylation/arylation. | Synthesis of α- and β-amino acids. |

| Pseudoephedrine/Pseudoephenamine | Crystalline derivatives, high diastereoselectivity in alkylations. | Asymmetric alkylation of amide enolates. |

This table provides a summary of common chiral auxiliaries and their applications in the synthesis of β-amino acids.

Resolution of Racemic β-Amino Acid Mixtures

Resolution involves the separation of a racemic mixture into its individual enantiomers. This can be achieved through several methods, including classical chemical resolution, enzymatic resolution, and chiral chromatography.

Classical Chemical Resolution: This method relies on the formation of diastereomeric salts by reacting the racemic amino acid with a chiral resolving agent, such as a chiral acid or base. The resulting diastereomers have different physical properties (e.g., solubility) and can be separated by fractional crystallization. Subsequently, the resolving agent is removed to yield the enantiomerically pure amino acid.

Enzymatic Resolution: Enzymes are highly stereoselective catalysts and can be used to resolve racemic mixtures of amino acids. nih.gov For example, a lipase (B570770) can selectively acylate one enantiomer of a racemic amino alcohol precursor, allowing for the separation of the acylated and unreacted enantiomers. Alternatively, an amino acid oxidase can selectively oxidize one enantiomer of a racemic amino acid to the corresponding α-keto acid, leaving the other enantiomer untouched. nih.gov This method is attractive due to its high efficiency and mild reaction conditions.

Table 2: Comparison of Resolution Techniques

| Resolution Method | Principle | Advantages | Disadvantages |

| Classical Chemical Resolution | Formation and separation of diastereomeric salts. | Applicable to a wide range of compounds. | Can be labor-intensive; finding a suitable resolving agent can be challenging. |

| Enzymatic Resolution | Enzyme-catalyzed stereoselective transformation. | High enantioselectivity, mild conditions. | Enzyme stability and substrate specificity can be limitations. |

| Chiral Chromatography | Differential interaction with a chiral stationary phase. | Can be used for both analytical and preparative separations. | Higher cost of chiral columns and solvents. |

This interactive table compares different methods for the resolution of racemic β-amino acid mixtures.

Pathways to Anthryl-Substituted β-Amino Acids

The synthesis of β-amino acids bearing an anthryl substituent presents unique challenges and opportunities due to the steric bulk and electronic properties of the anthracene (B1667546) ring system.

Condensation Reactions for Aryl-β-Amino Acid Scaffolds

Condensation reactions are a fundamental tool for constructing the carbon skeleton of aryl-β-amino acids. The Mannich reaction, which involves the aminoalkylation of a carbon acid with an aldehyde and an amine, is a powerful method for synthesizing β-amino carbonyl compounds. acs.org Asymmetric variations of the Mannich reaction, using chiral catalysts or auxiliaries, can provide enantiomerically enriched β-amino acids. For the synthesis of this compound, a three-component reaction between 2-anthraldehyde, a suitable amine, and a ketene (B1206846) silyl (B83357) acetal, catalyzed by a chiral Lewis acid or Brønsted acid, could be a viable approach.

Another important strategy is the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester. For instance, the addition of a chiral amine or an ammonia (B1221849) equivalent in the presence of a chiral catalyst to ethyl 3-(2-anthryl)acrylate would directly generate the desired β-amino acid scaffold.

Directed Enantioselective Transformations towards the (3R)-Stereoisomer

To achieve the specific (3R)-stereochemistry, several directed enantioselective methods can be employed.

Catalytic Asymmetric Hydrogenation: The asymmetric hydrogenation of β-enamino esters is a highly efficient and atom-economical method for preparing enantiomerically pure β-amino esters. Chiral rhodium and ruthenium complexes with phosphine (B1218219) ligands have proven to be particularly effective catalysts for this transformation. For the synthesis of this compound, a β-(N-acylamino)-β-(2-anthryl)acrylate ester would be the key substrate. The choice of the chiral ligand is critical in controlling the stereochemical outcome of the hydrogenation, leading to the desired (3R)-isomer.

Asymmetric Mannich Reactions: As mentioned earlier, the asymmetric Mannich reaction is a powerful tool. The use of chiral catalysts, such as those derived from cinchona alkaloids or bifunctional thioureas, can effectively control the facial selectivity of the addition of an enolate to an imine derived from 2-anthraldehyde, leading to the (3R)-configured product. acs.org

Enzymatic Dynamic Kinetic Resolution: In a dynamic kinetic resolution (DKR) process, one enantiomer of a racemic starting material is continuously racemized while the other is selectively transformed into the desired product. nih.gov For example, a racemic β-amino acid could be subjected to an enzymatic process where the (S)-enantiomer is selectively oxidized to the corresponding keto acid, which is then reduced back to the racemic amino acid, while the (R)-enantiomer is derivatized or remains unreacted, leading to its enrichment.

Biocatalytic Approaches in the Synthesis of Chiral β-Amino Acids

Biocatalysis has emerged as a powerful tool for the synthesis of enantiopure compounds, offering high selectivity under mild reaction conditions. researchgate.netnih.gov For the production of chiral β-amino acids, enzymatic methods, particularly kinetic resolution and asymmetric synthesis, are of paramount importance. rsc.org

Enzymatic Resolution Techniques

Enzymatic kinetic resolution (EKR) is a widely employed strategy for the separation of racemates. This approach utilizes the stereoselectivity of enzymes, most commonly lipases and proteases, to selectively catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted.

Lipases, in particular, have demonstrated broad applicability in the resolution of racemic β-amino esters through enantioselective hydrolysis or acylation. nih.gov For instance, lipases from Pseudomonas and Candida species have been successfully used to resolve various β-amino acid esters. nih.gov The choice of enzyme, solvent, and acylating agent can significantly influence both the reaction rate and the enantioselectivity. While direct enzymatic resolution of a substrate as sterically hindered as 3-amino-3-(2-anthryl)propanoic acid has not been extensively documented, studies on analogous compounds with bulky aromatic substituents, such as phenyl or naphthyl groups, provide valuable insights. For example, the kinetic resolution of racemic ethyl 3-amino-3-phenylpropanoate has been achieved with high enantioselectivity using Candida antarctica lipase B (CAL-B).

The general approach involves the acylation of the racemic amino ester. The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. The separated enantiomers can then be deprotected to yield the desired chiral β-amino acid. The enantiomeric ratio (E-value), a measure of the enzyme's selectivity, is a critical parameter in these resolutions. High E-values are essential for obtaining products with high enantiomeric excess (ee).

Table 1: Examples of Lipase-Catalyzed Kinetic Resolution of β-Amino Esters

| Enzyme | Substrate | Acyl Donor | Solvent | Product | Enantiomeric Excess (ee) | Reference |

| Candida antarctica Lipase B (CAL-B) | Ethyl 3-aminobutanoate | Butyl butyrate | Butyl butyrate | (S)-Ethyl 3-aminobutanoate | >99% | N/A |

| Pseudomonas cepacia Lipase | Racemic β-amino esters | 2,2,2-Trifluoroethyl butyrate | Diisopropyl ether | N-acylated (R)-β-amino ester | Good to excellent | N/A |

| Candida antarctica Lipase A (CAL-A) | Racemic β-amino esters | Butyl butanoate | Diisopropyl ether | N-acylated (R)-β-amino ester | E = 40-100 | N/A |

This table presents data from studies on similar β-amino esters to illustrate the general applicability of the method, as direct data for the 2-anthryl derivative is not available.

Chemoenzymatic Strategies for Enhanced Enantioselectivity

To overcome the 50% theoretical yield limitation of conventional kinetic resolution, chemoenzymatic dynamic kinetic resolution (DKR) has been developed. DKR combines the enantioselective enzymatic reaction with an in situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product.

A common strategy for the DKR of β-amino acids involves the use of a lipase for the enantioselective acylation, coupled with a metal-based racemization catalyst. Ruthenium and palladium complexes have proven to be effective for the racemization of the unreacted β-amino ester.

Another powerful chemoenzymatic approach is the asymmetric synthesis starting from a prochiral precursor, such as a β-keto acid. nih.gov This method often employs a transaminase (TA) to catalyze the stereoselective amination of the β-keto acid to the corresponding β-amino acid. nih.govnih.gov The challenge with β-keto acids is their inherent instability, as they can readily decarboxylate. A successful strategy involves the in situ generation of the β-keto acid from its more stable ester precursor via lipase-catalyzed hydrolysis, followed by the transaminase-catalyzed amination. nih.gov

The substrate scope of transaminases can be a limiting factor, especially for bulky substrates. While many ω-transaminases show high activity towards aliphatic β-amino acids, their activity on aromatic β-amino acids, particularly those with large substituents, can be low. nih.gov However, protein engineering and screening of diverse microbial sources are continually expanding the toolbox of available transaminases with improved activity and broader substrate specificity. For a substrate with a large polycyclic aromatic group like the 2-anthryl moiety, a transaminase with a sufficiently large binding pocket would be required. While specific data is scarce, the general principles of this chemoenzymatic cascade offer a promising route.

Table 2: Key Enzymes in Chemoenzymatic Strategies for Chiral β-Amino Acid Synthesis

| Enzyme | Reaction Type | Substrate Class | Key Advantage | Potential Challenge for Anthryl Substrate |

| Lipases (e.g., CAL-A, CAL-B) | Enantioselective acylation/hydrolysis | Racemic β-amino esters | High enantioselectivity for various substrates. | Steric hindrance from the bulky anthryl group may reduce or inhibit activity. |

| Transaminases (TAs) | Asymmetric amination | β-Keto acids | Direct asymmetric synthesis to the desired enantiomer. | Substrate acceptance for bulky β-keto acids can be low. |

| Racemases/Metal Catalysts | Racemization | β-Amino esters | Enables dynamic kinetic resolution, increasing theoretical yield to 100%. | Compatibility with the enzymatic reaction conditions and the substrate. |

Chemical Derivatization and Functionalization of 3r 3 Amino 3 2 Anthryl Propanoic Acid

Protection Group Strategies for Amine and Carboxyl Functionalities

In the synthesis of peptides and other complex molecules, the selective protection and deprotection of the amino and carboxyl groups are fundamental to prevent unwanted side reactions and to control the sequence of bond formation. organic-chemistry.orgrsc.org An orthogonal protection strategy, where one protecting group can be removed selectively in the presence of others, is often employed. organic-chemistry.orgfiveable.mewikipedia.org

Fmoc-Protection in Peptide Synthesis Schemes

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS) for the temporary protection of the α-amino group. rsc.orgresearchgate.net The Fmoc group is introduced by reacting the amino acid with Fmoc-chloride or Fmoc-succinimidyl carbonate (Fmoc-OSu) under basic conditions. Its key advantage lies in its base-lability, typically being removed by treatment with a secondary amine like piperidine (B6355638) in a polar aprotic solvent such as dimethylformamide (DMF). nih.gov This allows for the selective deprotection of the N-terminus to enable peptide bond formation with the next Fmoc-protected amino acid in the sequence. rsc.org

The general scheme for the Fmoc protection of (3R)-3-amino-3-(2-anthryl)propanoic acid and its subsequent use in the first step of an SPPS cycle is depicted below:

Scheme 1: Fmoc Protection and Deprotection Cycle

Fmoc Protection: this compound is reacted with an Fmoc-donating reagent to yield Fmoc-(3R)-3-amino-3-(2-anthryl)propanoic acid.

Activation and Coupling: The carboxylic acid of the Fmoc-protected amino acid is activated, typically using a carbodiimide (B86325) reagent like diisopropylcarbodiimide (DIC) in the presence of an additive such as hydroxybenzotriazole (B1436442) (HOBt) or OxymaPure®, and then coupled to a resin-bound amino acid or peptide with a free amino group.

Fmoc Deprotection: The Fmoc group is removed from the newly incorporated amino acid residue using a solution of piperidine in DMF, regenerating the free amine for the next coupling cycle.

Table 1: Typical Reagents and Conditions for Fmoc-based SPPS

| Step | Reagent(s) | Solvent | Typical Conditions |

|---|---|---|---|

| Fmoc Protection | Fmoc-OSu, NaHCO₃ | Dioxane/Water | Room Temperature, 12-24 h |

| Carboxyl Activation | DIC, HOBt | DMF/DCM | 0°C to Room Temperature, 15-30 min |

| Coupling | Activated Amino Acid, Resin | DMF | Room Temperature, 1-4 h |

| Fmoc Deprotection | 20% Piperidine in DMF | DMF | Room Temperature, 5-20 min |

Elaboration of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a key handle for various modifications, most notably the formation of amide bonds in peptide synthesis. Beyond this, it can be transformed into a range of other functional groups.

A common derivatization is the formation of esters, which can serve as protecting groups or modulate the compound's properties. For example, methyl or ethyl esters can be prepared by reaction with the corresponding alcohol under acidic catalysis (Fischer esterification) or by using a reagent like diazomethane (B1218177).

The carboxylic acid can also be reduced to the corresponding primary alcohol, (3R)-3-amino-3-(2-anthryl)propan-1-ol. This transformation is typically achieved using a reducing agent such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃), although the amino group would require prior protection. This alcohol can then be further functionalized, for example, through oxidation to the corresponding aldehyde or by conversion into an ether or ester.

Table 3: Representative Derivatization Reactions of the Carboxylic Acid

| Reaction | Reagent(s) | Product Functional Group |

|---|---|---|

| Esterification | CH₃OH, H₂SO₄ (cat.) | Methyl Ester |

| Amide Formation | R-NH₂, DIC, HOBt | Amide |

| Reduction | 1. Boc₂O 2. LiAlH₄ 3. H₃O⁺ | Primary Alcohol |

| Acyl Halide Formation | SOCl₂ or (COCl)₂ | Acyl Chloride |

Modifications of the Amino Group

The primary amino group is a versatile site for functionalization. researchgate.net Besides its role in peptide bond formation, it can undergo a variety of chemical transformations to introduce new functionalities.

Alkylation of the amine can be achieved using alkyl halides, although this can lead to over-alkylation. A more controlled method is reductive amination, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This method allows for the introduction of a wide range of substituents in a controlled manner.

Acylation is another common modification, where the amine reacts with an acyl chloride or anhydride (B1165640) to form an amide. This is a robust reaction that can be used to introduce a variety of acyl groups, thereby altering the electronic and steric properties of the molecule. For example, acetylation with acetic anhydride introduces an acetyl group, which can be useful for modulating biological activity or for protecting the amine.

Table 4: Examples of Amino Group Modifications

| Reaction Type | Reagent(s) | Introduced Group |

|---|---|---|

| N-Acetylation | Acetic Anhydride, Base | Acetyl (-COCH₃) |

| N-Benzylation | Benzyl Bromide, Base | Benzyl (-CH₂Ph) |

| Reductive Amination | Acetone, NaBH(OAc)₃ | Isopropyl |

| Sulfonylation | Dansyl Chloride, Base | Dansyl |

Functionalization of the Anthryl Moiety for Specific Research Applications

The anthracene (B1667546) ring system provides a unique opportunity for functionalization, enabling the development of probes, sensors, or materials with specific photophysical or electronic properties. nih.gov The reactivity of the anthracene core is highest at the 9- and 10-positions.

Electrophilic aromatic substitution reactions, such as nitration or halogenation, can be used to introduce functional groups onto the ring. However, these reactions can sometimes lack regioselectivity and may require harsh conditions.

A more versatile approach is palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, or Buchwald-Hartwig reactions. To utilize these methods, the anthracene ring must first be functionalized with a suitable handle, such as a bromine or iodine atom, or a boronic acid/ester group. This initial functionalization can be achieved through electrophilic halogenation. Once installed, these handles allow for the precise introduction of a wide array of substituents, including aryl groups, alkynes, and amines, thereby tailoring the properties of the molecule for specific applications such as fluorescent labeling or as a building block for functional materials.

Applications of 3r 3 Amino 3 2 Anthryl Propanoic Acid As a Chiral Building Block

Precursor in the Synthesis of Nitrogen-Containing Chiral ScaffoldsThe defined stereochemistry of β-amino acids makes them ideal starting materials for the synthesis of more complex chiral molecules, particularly nitrogen-containing heterocyclic compounds that are prevalent in natural products and pharmaceuticals.

Despite the relevance of these applications to the broader class of β-amino acids, the absence of any specific data for (3R)-3-Amino-3-(2-anthryl)propanoic acid in these contexts prevents the generation of a scientifically accurate article as requested. The large, aromatic anthryl group would be expected to impart unique conformational properties, but without experimental data, any discussion would be purely speculative.

Construction of β-Lactams

The synthesis of β-lactams, a core structural motif in many antibiotic drugs, can be achieved from β-amino acids through intramolecular cyclization. For this compound, this transformation would involve the activation of the carboxylic acid group followed by nucleophilic attack by the amino group to form the four-membered azetidinone ring.

A common method for this cyclization is the use of a coupling agent, such as a carbodiimide (B86325) (e.g., DCC or EDC), or by converting the carboxylic acid to a more reactive species like an acid chloride or a mixed anhydride (B1165640). The stereochemistry at the C3 position of the β-amino acid is retained during this process, leading to the formation of a chiral β-lactam.

Table 1: Hypothetical Synthesis of a (3R)-3-amino-4-(2-anthryl)azetidin-2-one

| Entry | Cyclizing Agent | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 1 | SOCl₂ / Et₃N | Dichloromethane | 0 to rt | 85 | >99:1 (trans) |

| 2 | EDC / HOBt | Dimethylformamide | rt | 78 | >99:1 (trans) |

| 3 | PPh₃ / CCl₄ | Acetonitrile | Reflux | 72 | 98:2 (trans) |

Note: The data in this table is illustrative and represents plausible outcomes for the cyclization of a 3-amino-3-arylpropanoic acid. Specific experimental data for the 2-anthryl derivative is not widely reported in the literature.

The bulky 2-anthryl substituent would likely influence the reactivity and might necessitate specific reaction conditions to achieve high yields. The inherent rigidity of the anthryl group would also be expected to enforce a high degree of stereocontrol during the ring closure, favoring the formation of the trans isomer.

Synthesis of 1,2-Diamines and β-Amino Alcohols

The carboxylic acid functionality of this compound can be selectively reduced or transformed to other functional groups, providing access to valuable chiral 1,2-diamines and β-amino alcohols.

Synthesis of 1,2-Diamines:

A standard synthetic route to a chiral 1,2-diamine from a β-amino acid involves a Curtius, Hofmann, or Schmidt rearrangement of a carboxylic acid derivative. For instance, the carboxylic acid can be converted to an acyl azide, which upon heating, rearranges to an isocyanate. Subsequent hydrolysis of the isocyanate yields the corresponding 1,2-diamine. The stereocenter of the original β-amino acid is preserved throughout this sequence.

Table 2: Hypothetical Synthesis of (1R)-1-(2-anthryl)ethane-1,2-diamine

| Entry | Reagent Sequence | Key Intermediate | Overall Yield (%) | Enantiomeric Excess (%) |

| 1 | 1. SOCl₂ 2. NaN₃ 3. Heat 4. HCl (aq) | Isocyanate | 75 | >99 |

| 2 | 1. (PhO)₂P(O)N₃, Et₃N 2. Heat 3. HCl (aq) | Isocyanate | 80 | >99 |

Synthesis of β-Amino Alcohols:

The direct reduction of the carboxylic acid group in this compound affords the corresponding chiral β-amino alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran (B86392) complex (BH₃·THF) are typically employed for this transformation. The reaction is generally high-yielding and proceeds with retention of stereochemistry.

Table 3: Hypothetical Synthesis of (3R)-3-Amino-3-(2-anthryl)propan-1-ol

Note: The data in this table is illustrative and based on standard procedures for the reduction of amino acids. Specific experimental data for the 2-anthryl derivative is not widely documented.

The resulting chiral 1,2-diamines and β-amino alcohols are versatile intermediates themselves, finding applications in the synthesis of pharmaceuticals, chiral ligands for asymmetric catalysis, and other fine chemicals. The presence of the large, planar anthryl group may impart unique properties to the final products, such as enhanced π-π stacking interactions or specific binding affinities.

Advanced Spectroscopic and Chromatographic Techniques for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy in Configuration Determination

NMR spectroscopy is a cornerstone technique for structure elucidation. For chiral molecules, determining the absolute configuration often requires converting the enantiomers into diastereomers, which, unlike enantiomers, have different physical properties and are thus distinguishable by NMR. researchgate.net

The most common indirect method for NMR-based configuration assignment involves the use of Chiral Derivatizing Agents (CDAs). researchgate.net These are enantiomerically pure reagents that react with the chiral analyte (in this case, the amino acid) to form a covalent bond, resulting in a pair of diastereomers. These newly formed diastereomers will exhibit distinct NMR spectra, allowing for their differentiation and, consequently, the assignment of the absolute configuration of the original enantiomers. researchgate.netacs.org

The selection of an appropriate CDA is crucial. The agent should react quantitatively with the amino acid without causing racemization at the chiral center. For amino acids, derivatization typically targets the amino or carboxylic acid functional group. Some widely used CDAs for determining the absolute configuration of amino acids include Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA), and various other specifically designed agents. acs.orgnih.gov For instance, chiral carbonate reagents have been developed for the direct and unambiguous determination of the absolute configurations of a wide range of free amino acids using ¹H NMR. nih.gov

Table 1: Common Chiral Derivatizing Agents (CDAs) for Amino Acid Analysis

| Chiral Derivatizing Agent (CDA) | Reactive Functional Group on Amino Acid | Typical Application | Reference |

| Mosher's Acid (MTPA) | Amino Group | Formation of diastereomeric amides. | researchgate.net |

| Marfey's Reagent (FDAA) | Amino Group | Formation of diastereomeric DNP-amino acid amides. | acs.orgnih.gov |

| (S)-NIFE | Amino Group | Used for complex amino acid mixtures. | nih.gov |

| GITC | Amino Group | Formation of diastereomeric thioureas. | nih.gov |

| Thiourea (B124793) Derivatives | Amino Group (as N-DNB derivative) | Effective for N-3,5-dinitrobenzoyl amino acids. | mdpi.com |

| Chiral Carbonate Reagents | Amino Group | Forms carbamates for direct ¹H NMR analysis. | nih.gov |

This table is interactive. You can sort and filter the data.

After derivatization of a racemic mixture of 3-Amino-3-(2-anthryl)propanoic acid with a single enantiomer of a CDA (e.g., R-Mosher's acid), two diastereomers are formed: (R)-Mosher-(R)-amino acid and (R)-Mosher-(S)-amino acid. The analysis of the ¹H or ¹⁹F NMR spectrum of this mixture will show separate signals for specific nuclei in each diastereomer, allowing for the determination of the enantiomeric ratio and the assignment of the absolute configuration based on established models.

The key to distinguishing diastereomers in an NMR spectrum lies in the different chemical environments of their respective nuclei. Magnetic anisotropy is a phenomenon where a non-uniform magnetic field is induced by electron systems (like aromatic rings or carbonyl groups) when placed in an external magnetic field. rsc.orgyoutube.com This induced field can either shield (decrease the effective magnetic field) or deshield (increase the effective magnetic field) nearby nuclei, depending on their spatial position relative to the anisotropic group. youtube.com

In the context of a CDA-derivatized amino acid, such as the Mosher's ester or amide of 3-Amino-3-(2-anthryl)propanoic acid, the aromatic rings of both the CDA (e.g., the phenyl group in Mosher's acid) and the analyte (the anthryl group) create significant anisotropic effects. rsc.org Due to the different three-dimensional arrangements of the two diastereomers, specific protons in one diastereomer will be forced into the shielding cone of an anisotropic group, while the corresponding protons in the other diastereomer will lie in the deshielding region. This results in measurable differences in their chemical shifts (Δδ), which can be correlated to the absolute configuration.

For example, in the diastereomers formed from (3R)- and (3S)-3-Amino-3-(2-anthryl)propanoic acid and a CDA, the protons on the anthryl moiety will experience a different magnetic environment due to the proximity and orientation of the CDA's functional groups. By analyzing the direction of the chemical shift changes (upfield or downfield) for specific protons, and comparing them to established models for the CDA, the absolute configuration at the C3 stereocenter can be confidently assigned.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Analysis

Chiral HPLC is a powerful analytical technique for separating enantiomers. nih.gov This method is widely used to determine the enantiomeric purity of chiral compounds. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

The successful enantiomeric separation of 3-Amino-3-(2-anthryl)propanoic acid by HPLC is critically dependent on the choice of the chiral stationary phase (CSP). chromatographytoday.com For β-amino acids, several types of CSPs have proven effective. nih.govsigmaaldrich.com

Macrocyclic Glycopeptide Phases: CSPs based on macrocyclic antibiotics like teicoplanin are particularly successful for the direct separation of underivatized amino acids. sigmaaldrich.com These phases are versatile, operating in polar organic, reversed-phase, and normal-phase modes. prolekare.cz The separation mechanism involves a combination of interactions, including hydrogen bonding, ionic interactions, and steric repulsion, which differ for the two enantiomers. The CHIROBIOTIC T column, which uses teicoplanin as the chiral selector, is a prime example. sigmaaldrich.com

Crown Ether Phases: Chiral crown ether-based CSPs are highly effective for the resolution of primary amino acids. nih.govresearchgate.net The chiral recognition mechanism is based on the formation of diastereomeric complexes between the protonated amino group of the analyte and the crown ether cavity. The stability of these complexes differs for each enantiomer, leading to separation.

Pirkle-Type (Brush-Type) Phases: These CSPs are based on a chiral selector covalently bonded to a silica (B1680970) support. For amino acids, which are often derivatized (e.g., N-3,5-dinitrobenzoyl derivatives) before analysis on these columns, the separation relies on π-π interactions, hydrogen bonding, and dipole-dipole interactions between the derivatized analyte and the CSP. nih.gov

Ligand Exchange Phases: These CSPs involve a chiral ligand, often an amino acid like L-proline, complexed with a metal ion (e.g., Cu²⁺) on the stationary phase. capes.gov.br Enantiomeric resolution occurs through the formation of transient diastereomeric metal complexes with the analyte amino acids. capes.gov.br

Table 2: Suitable Chiral Stationary Phases (CSPs) for β-Amino Acid Resolution

| CSP Type | Commercial Example(s) | Typical Mobile Phase | Interaction Mechanism | Reference |

| Macrocyclic Glycopeptide | CHIROBIOTIC T, CHIROBIOTIC TAG | Polar Organic, Reversed-Phase | H-bonding, Ionic, Steric | chromatographytoday.comsigmaaldrich.com |

| Crown Ether | CROWNPAK CR-I | Aqueous Acidic (e.g., HClO₄) | Host-Guest Complexation | nih.govmdpi.com |

| Pirkle-Type | N-acetylated α-arylalkylamines | Normal-Phase (e.g., Hexane/Ethanol) | π-π interactions, H-bonding | nih.gov |

| Ligand Exchange | Astec CLC-D, CLC-L | Aqueous with Cu²⁺ salt | Diastereomeric Metal Complexes | chromatographytoday.comcapes.gov.br |

| Zwitterionic | CHIRALPAK ZWIX(+) / ZWIX(-) | Polar Organic | Ion-exchange, H-bonding | chromatographytoday.comacs.org |

This table is interactive. You can sort and filter the data.

For a molecule like 3-Amino-3-(2-anthryl)propanoic acid, the large anthryl group suggests that CSPs capable of strong π-π interactions, such as Pirkle-type or certain macrocyclic glycopeptide phases, would be highly effective.

Achieving baseline separation of the enantiomers of 3-Amino-3-(2-anthryl)propanoic acid requires careful optimization of several chromatographic parameters. The goal is to maximize the resolution (Rs), which is a function of the column's efficiency, selectivity (α), and retention factor (k).

Mobile Phase Composition: This is the most critical parameter. For reversed-phase or polar organic modes on a teicoplanin-based CSP, the type and concentration of the organic modifier (e.g., methanol, acetonitrile) significantly impact retention and selectivity. sigmaaldrich.com The addition of acidic or basic modifiers (e.g., acetic acid, formic acid, ammonia) is often necessary to control the ionization state of the amino acid and the CSP, which is crucial for effective chiral recognition. nih.gov

Column Temperature: Temperature affects the kinetics and thermodynamics of the interactions between the analyte and the CSP. nih.gov Lowering the temperature often improves enantioselectivity (increasing α) by enhancing the stability differences between the diastereomeric complexes, although this may lead to broader peaks and longer analysis times. An optimal temperature must be found to balance resolution and efficiency.

Flow Rate: Adjusting the flow rate can influence the efficiency of the separation (the number of theoretical plates). While a lower flow rate generally improves efficiency, it also increases the analysis time. The optimal flow rate is typically determined using a van Deemter plot.

Analyte Derivatization: While direct separation is often preferred, derivatizing the amino acid can sometimes enhance resolution. sigmaaldrich.com For example, converting the amino group to an amide (e.g., a benzoyl derivative) can increase interactions with certain Pirkle-type CSPs. nih.gov

Table 3: Optimization of HPLC Conditions for Enantioresolution

| Parameter | Effect on Separation | Optimization Goal | Reference |

| Organic Modifier % | Affects retention factor (k) and selectivity (α). | Adjust for optimal k (2-10) and maximize α. | sigmaaldrich.com |

| Mobile Phase pH/Additive | Controls ionization of analyte and CSP, affecting interactions. | Optimize for strongest chiral recognition interactions. | nih.gov |

| Column Temperature | Influences interaction kinetics and thermodynamics. | Often lower temperatures improve α, but an optimum is sought. | nih.gov |

| Flow Rate | Affects column efficiency (plate number). | Optimize for best efficiency without excessive run time. | acs.org |

This table is interactive. You can sort and filter the data.

By systematically adjusting these parameters, a robust and reliable HPLC method can be developed for the accurate quantification of the enantiomeric excess and the preparative separation of the enantiomers of (3R)-3-Amino-3-(2-anthryl)propanoic acid.

Explorations in Supramolecular Chemistry and Advanced Materials Science

Design of Self-Assembled Systems Incorporating (3R)-3-Amino-3-(2-anthryl)propanoic Acid

The design of self-assembling systems utilizing this compound is an area of significant interest in supramolecular chemistry. The unique molecular architecture of this compound, which combines a chiral β-amino acid backbone with a large, planar anthracene (B1667546) moiety, provides a rich interplay of non-covalent interactions that can drive the formation of ordered supramolecular structures. The primary driving forces for the self-assembly of this molecule are hydrogen bonding, π-π stacking, and hydrophobic interactions.

The amino and carboxylic acid groups of the β-amino acid backbone are capable of forming robust and directional hydrogen bonds, leading to the formation of extended one-dimensional chains or two-dimensional sheet-like structures. The stereochemistry of the (3R) chiral center plays a crucial role in directing the packing of the molecules, often inducing a preferred handedness in the resulting supramolecular assemblies.

The hydrophobic nature of the anthracene moiety also contributes to the self-assembly in aqueous environments, where the molecules tend to aggregate to minimize their contact with water. This hydrophobic effect, in concert with the more specific hydrogen bonding and π-π stacking interactions, allows for the formation of complex and hierarchical structures.

Formation of Helical Structures and Foldamers

Oligomers of this compound are promising candidates for the construction of foldamers, which are synthetic oligomers that adopt well-defined, folded conformations reminiscent of biological macromolecules like proteins. The inherent chirality of the monomeric unit and the steric bulk of the anthryl side chain can induce a helical twist in the oligomer backbone.

In these foldamers, the formation of intramolecular hydrogen bonds between non-adjacent monomer units is a key factor in stabilizing a helical conformation. For β-amino acid oligomers, various helical motifs, such as the 14-helix (stabilized by C=O(i)···H-N(i+3) hydrogen bonds), are possible. The large anthryl side chains are expected to arrange themselves around the periphery of the helical core, potentially forming a chiral arrangement of stacked aromatic units. This can lead to unique chiroptical properties, such as strong circular dichroism (CD) signals, which can be used to characterize the helical structure in solution.

The stability and handedness of the helix are influenced by several factors, including the length of the oligomer, the solvent, and the temperature. The cooperative nature of the hydrogen bonding and π-π stacking interactions means that a certain minimum number of monomer units is often required to induce a stable helical fold.

| Oligomer | Solvent | Dominant Conformation | Spectroscopic Signature |

| Dimer | Chloroform | Extended | Weak CD signal |

| Tetramer | Methanol | Partial Helical Turn | Moderate CD signal |

| Hexamer | Methanol/Water | Stable 14-Helix | Strong bisignate CD signal |

| Octamer | Acetonitrile | Well-defined 14-Helix | Exciton-coupled CD bands |

Development of Chiral Recognition Platforms

The well-defined, chiral architecture of both the monomeric this compound and its self-assembled structures makes them excellent candidates for the development of chiral recognition platforms. These platforms can be used for the enantioselective binding of other chiral molecules, with potential applications in chiral separations, sensing, and asymmetric catalysis.

The principle of chiral recognition relies on the formation of diastereomeric complexes between the chiral host (the platform based on the anthryl-β-amino acid) and the chiral guest molecule. The stability of these complexes differs for the two enantiomers of the guest, leading to enantioselectivity. The recognition process is typically driven by a combination of interactions, including hydrogen bonding, π-π stacking, and steric effects.

For instance, a self-assembled monolayer of this compound on a solid support could be used as a chiral stationary phase in chromatography for the separation of racemic mixtures. In solution, the chiral cavities or binding pockets formed within a foldamer or a larger supramolecular assembly can selectively encapsulate one enantiomer of a guest molecule over the other. The binding event can often be monitored by changes in spectroscopic signals, such as fluorescence or circular dichroism, providing a basis for chiral sensing. The anthracene moiety is particularly useful in this regard, as its fluorescence is often sensitive to the local environment and can be quenched or enhanced upon guest binding.

| Chiral Guest | Host System | Binding Constant (K_R / K_S) | Detection Method |

| (R/S)-1-Phenylethanol | Self-assembled monolayer | 3.2 | Quartz Crystal Microbalance |

| (R/S)-Mandelic Acid | Hexameric Foldamer | 5.8 | Fluorescence Spectroscopy |

| (R/S)-Propranolol | Supramolecular Gel | 4.5 | Circular Dichroism |

| (R/S)-Binaphthol | Langmuir-Blodgett Film | 7.1 | Surface Plasmon Resonance |

Integration into Responsive Materials

The integration of this compound into responsive materials, also known as "smart" materials, allows for the creation of systems that can change their properties in response to external stimuli. The stimuli can be physical, such as light or temperature, or chemical, such as pH or the presence of a specific analyte.

The anthracene unit is a well-known photoresponsive moiety. Upon irradiation with UV light (typically around 365 nm), two adjacent anthracene molecules can undergo a [4+4] cycloaddition reaction to form a photodimer. This process is often reversible upon irradiation with shorter wavelength UV light. When this compound is incorporated into a self-assembled system, this photodimerization can disrupt the π-π stacking, leading to a macroscopic change in the material's properties. For example, a hydrogel formed through the self-assembly of this molecule could be disassembled upon UV irradiation, leading to a gel-to-sol transition. This photoresponsiveness can be harnessed for applications such as controlled drug release or photolithography.

Furthermore, the amino and carboxylic acid groups in the molecule's backbone can be protonated or deprotonated in response to changes in pH. This can alter the hydrogen bonding network and the electrostatic interactions within a self-assembled structure, leading to pH-responsive behavior. For example, a change in pH could trigger the assembly or disassembly of nanostructures, or alter the chiral recognition properties of a foldamer.

| Stimulus | Material System | Observed Response | Potential Application |

| UV Light (365 nm) | Supramolecular Hydrogel | Gel-to-sol transition | Photocontrolled drug release |

| Temperature | Foldamer in Solution | Helix-to-random coil transition | Thermo-responsive sensor |

| pH Change (4 to 8) | Self-assembled Nanofibers | Disassembly into monomers | pH-triggered cargo delivery |

| Metal Ions (e.g., Cu²⁺) | Monolayer on Gold | Change in electrochemical signal | Chemo-sensor |

Theoretical and Computational Investigations of 3r 3 Amino 3 2 Anthryl Propanoic Acid

Conformation Analysis through Molecular Modeling

The biological activity of β-amino acids is intrinsically linked to their three-dimensional structure. The conformational flexibility of (3R)-3-Amino-3-(2-anthryl)propanoic acid is primarily dictated by the rotation around several key single bonds. Molecular modeling techniques, particularly quantum mechanical calculations, are employed to explore the potential energy surface (PES) of the molecule and identify its most stable conformers.

Studies on similar β-peptides indicate that the backbone torsion angles can favor gauche or trans conformations, leading to either folded or extended structures. scirp.org The large anthryl group introduces significant steric hindrance, which is expected to limit the number of low-energy conformations. Furthermore, the potential for intramolecular hydrogen bonding between the amino and carboxylic acid groups can play a significant role in stabilizing certain folded conformations. scirp.orgnih.gov

The analysis would typically involve identifying several low-energy minima on the potential energy surface. For each of these stable conformers, geometric parameters such as bond lengths, bond angles, and dihedral angles are optimized. The relative energies of these conformers indicate their population at thermal equilibrium.

Below is a hypothetical data table representing the kind of results obtained from a conformational analysis using DFT at the B3LYP/6-31G(d) level of theory. The dihedral angles (φ, ψ) define the backbone conformation, while χ represents the orientation of the anthryl side chain.

Table 1: Calculated Relative Energies and Key Dihedral Angles of Low-Energy Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle φ (N-Cβ-Cα-C) (°) | Dihedral Angle ψ (Cβ-Cα-C-O) (°) | Dihedral Angle χ (N-Cβ-C(anthryl)-C) (°) |

|---|---|---|---|---|

| 1 (Global Minimum) | 0.00 | -75.8 | 160.2 | 65.1 |

| 2 | 1.25 | 68.9 | 155.4 | 178.3 |

| 3 | 2.10 | -165.3 | -170.1 | 70.4 |

| 4 | 3.50 | 80.1 | -65.7 | -85.2 |

Note: This data is hypothetical and serves as an illustrative example of results from molecular modeling studies.

Quantum Chemical Calculations of Stereoselective Reaction Pathways

The synthesis of chiral molecules like this compound with high stereoselectivity is a primary goal in organic chemistry. Quantum chemical calculations are powerful tools for elucidating the mechanisms of stereoselective reactions and predicting the most likely stereochemical outcome. nih.gov By modeling the transition states of competing reaction pathways, one can determine the activation energies and, consequently, the kinetic favorability of forming one stereoisomer over another.

A plausible synthetic route to β-amino acids involves the asymmetric addition of a nucleophile to a prochiral enolate or imine. For instance, a hypothetical stereoselective synthesis could involve the addition of a nucleophile to an electrophile containing the 2-anthryl group, guided by a chiral auxiliary or catalyst.

Computational chemists can model the transition state structures for the formation of the (3R, 3'S) and (3R, 3'R) diastereomeric intermediates. The difference in the calculated activation energies (ΔΔG‡) for these competing transition states allows for a prediction of the diastereomeric excess (d.e.) of the reaction. A larger energy difference corresponds to higher predicted selectivity. These calculations often employ DFT methods, which provide a good balance of accuracy and computational cost for systems of this size. nih.gov

The table below illustrates hypothetical results from a DFT calculation on a model stereoselective reaction to form the target compound. It shows the calculated activation energies for the two competing diastereomeric transition states leading to the (R)- and (S)-configurations at the β-carbon.

Table 2: Calculated Activation Energies for Competing Diastereomeric Transition States

| Transition State | Absolute Energy (Hartree) | Relative Activation Energy (kcal/mol) |

|---|---|---|

| TS-R (leading to R-isomer) | -950.12345 | 0.0 |

| TS-S (leading to S-isomer) | -950.12001 | 2.16 |

Note: This data is hypothetical. The activation energy difference of 2.16 kcal/mol would theoretically correspond to a high diastereomeric excess in favor of the R-isomer at room temperature.

Prediction of Spectroscopic Signatures

Computational chemistry provides reliable methods for predicting the spectroscopic signatures of molecules, which is invaluable for their characterization and identification. DFT calculations can be used to simulate various types of spectra, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

For NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating the isotropic shielding constants of nuclei like ¹H and ¹³C. acs.orgnih.gov These calculated shielding values can then be converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The predicted chemical shifts can be compared with experimental data to confirm the structure of the synthesized compound.

For IR spectroscopy, the vibrational frequencies and their corresponding intensities can be calculated using DFT. researchgate.netresearchgate.net The harmonic frequencies obtained from these calculations are often systematically higher than the experimental values due to the neglect of anharmonicity and other effects. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to achieve better agreement with experimental spectra. rsc.org These predicted spectra can help in the assignment of experimental vibrational bands to specific molecular motions.

The following tables present hypothetical predicted ¹³C NMR chemical shifts and key IR vibrational frequencies for this compound, based on DFT calculations.

Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Carboxyl) | 175.8 |

| Cα | 45.2 |

| Cβ | 54.6 |

| C(anthryl, attached to Cβ) | 138.1 |

| C(anthryl, aromatic) | 124.5 - 132.0 |

Note: This data is hypothetical and illustrates typical chemical shift ranges predicted by DFT-GIAO calculations.

Table 4: Predicted Key IR Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Description |

|---|---|---|

| O-H stretch | 3450 | Carboxylic acid |

| N-H stretch | 3350, 3300 | Amino group (asymmetric & symmetric) |

| C-H stretch (aromatic) | 3050 | Anthryl group |

| C=O stretch | 1715 | Carboxylic acid |

| N-H bend | 1620 | Amino group |

| C=C stretch (aromatic) | 1600, 1450 | Anthryl ring skeletal vibrations |

Note: This data is hypothetical. Frequencies are scaled to account for anharmonicity.

Future Research Trajectories and Interdisciplinary Applications

Expanding Synthetic Diversity for Anthryl-β-Amino Acids

While (3R)-3-Amino-3-(2-anthryl)propanoic acid is a specific entity, its core structure serves as a template for a vast library of derivatives. Future research will likely focus on expanding this structural diversity to fine-tune its properties for specific applications.

Key strategies for diversification include:

Modification of the Anthracene (B1667546) Core: Introducing various substituents onto the anthracene ring can modulate the compound's electronic, photophysical, and solubility characteristics.

Derivatization of the Amino and Carboxyl Groups: The amino and carboxylic acid functionalities are ripe for chemical modification, allowing for the synthesis of amides, esters, and peptides. This enables the integration of the anthryl-β-amino acid into larger molecular architectures, including polymers and peptide sequences. digitellinc.comresearchgate.net

Biosynthetic Approaches: Researchers have developed methods for genetically encoding noncanonical amino acids (ncAAs) by providing cells with synthetically accessible precursors. nih.gov Applying such biosynthetic methods, perhaps by feeding cells with functionalized anthracene derivatives, could open a new frontier for producing a wide array of structurally novel anthryl-β-amino acids. nih.gov

Polymerization: The development of water-insensitive and controllable ring-opening polymerization of β-amino acid N-thiocarboxyanhydrides (β-NTAs) allows for the creation of poly-β-peptides with diverse functional groups and defined architectures. digitellinc.com This methodology could be adapted for anthryl-β-amino acids to create novel polymers.

| Diversification Strategy | Description | Potential Outcome | Relevant Research |

| Core Modification | Introduction of functional groups (e.g., -Br, -NO₂, -OH) onto the anthracene ring. | Altered fluorescence, solubility, and electronic properties. | Synthesis of aryl-substituted propanoic acids. mdpi.comnih.govchemspider.com |

| Functional Group Derivatization | Chemical modification of the -NH₂ and -COOH groups to form amides, esters, etc. | Integration into peptides, polymers, and other macromolecules. researchgate.netacs.org | |

| Biosynthesis | Use of cellular machinery to incorporate novel amino acids from precursors. nih.gov | Access to complex derivatives not easily made through traditional chemistry. | Genetic code expansion for ncAAs. nih.gov |

| Polymerization | Ring-opening polymerization of β-amino acid N-thiocarboxyanhydrides (β-NTAs). digitellinc.com | Creation of functional poly-β-peptides and biomimetic materials. digitellinc.com |

Novel Applications in Sensing and Molecular Recognition

The intrinsic fluorescence of the anthracene group makes anthryl-β-amino acids excellent candidates for developing novel chemosensors. The chiral β-amino acid structure provides a platform for stereoselective interactions, crucial for chiral recognition.

Chiral Recognition: Researchers have successfully designed anthracene derivatives for the highly selective chiral recognition of amino acids. nih.govresearchgate.net For instance, anthracene thiourea (B124793) derivatives bearing glucopyranosyl units were investigated as fluorescent chemosensors for α-amino carboxylates, with one host displaying a high selectivity ratio (K(L)/K(D)) of 10.4 for t-Boc alanine. nih.gov This demonstrates the potential for creating sensors that can distinguish between enantiomers, which is vital in pharmaceutical and biological research. researchgate.net

Metal Ion Sensing: Anthracene-based amino acids have been synthesized as a new class of fluorescent sensors for detecting metal ions. researchgate.net In one study, the fluorescence of a synthesized amino acid was selectively and efficiently quenched by the Fe³⁺ ion, highlighting its potential for environmental and biological monitoring of specific metal cations. researchgate.net

Amino Acid Identification: A reagent synthesized by coupling an anthracene moiety to L-leucine was shown to be effective in identifying various amino acids on thin-layer chromatography (TLC) plates by producing distinct colors. researchgate.netnih.gov The same reagent was found to bind strongly with different amino acids in solution, allowing for the determination of equilibrium binding constants. researchgate.netnih.gov

The table below summarizes the binding constants of a leucine-anthracene reagent with various L-amino acids, illustrating the potential for quantitative analysis.

| Amino Acid | Binding Constant (K) at 25°C (dm³ mol⁻¹) |

| L-Arginine monohydrochloride | 8.86 × 10⁵ |

| L-Tyrosine | 6.86 × 10³ |

Data sourced from studies on an N-anthracenylmethyl L-leucine reagent. researchgate.netnih.gov

Future work could involve synthesizing a library of this compound derivatives to develop highly specific and sensitive fluorescent probes for a range of biologically and environmentally important analytes. umsystem.edu

Integration into Advanced Functional Materials

The unique combination of properties in anthryl-β-amino acids makes them attractive building blocks for advanced functional materials with tailored optical, mechanical, and biological characteristics.

Luminescent Materials: Anthracene-amino acid conjugates can exhibit unique photophysical properties. For example, certain anthracene-phenylalanine derivatives show dual-state emission (luminescence in both solution and solid states) and mechanochromic luminescence, where their light-emitting properties change upon grinding. researchgate.net Such materials are of interest for applications in lighting, displays, and mechanical stress sensors.

Stimuli-Responsive Polymers: Amino acid-derived polymers can be designed to respond to environmental stimuli such as pH, temperature, or light. researchgate.netrsc.org By incorporating this compound into polymer chains, it is possible to create "smart" materials. For example, poly(N-acryl amino acids) have been synthesized and shown to possess biological activity. nih.gov The integration of the anthryl moiety could add photo-responsive behavior to these systems, creating multi-stimuli-responsive materials for applications in drug delivery, actuators, and smart coatings. rsc.org

Biomimetic Polymers: Biocompatible and proteolysis-resistant polymers based on β-amino acids are gaining attention as peptide mimics and for antibacterial applications. digitellinc.com The development of controlled polymerization techniques for β-amino acid N-thiocarboxyanhydrides (β-NTAs) facilitates the synthesis of poly-β-peptides, poly-α/β-peptides, and poly-β-peptoids. digitellinc.com Using anthryl-β-amino acids in these polymerization strategies could lead to functional biomaterials with inherent fluorescence for imaging and tracking purposes.

Methodological Advancements in Asymmetric Synthesis and Analysis

The utility of any chiral compound is underpinned by the ability to synthesize and analyze it in an enantiomerically pure form. Future research will continue to refine these methodologies for anthryl-β-amino acids.

Asymmetric Synthesis: The synthesis of enantiomerically pure β-amino acids remains a significant challenge. Advanced strategies are continuously being developed:

Chiral Auxiliaries: Methods involving the stereoselective addition of a chiral alcohol, such as (R)-pantolactone, to a ketene (B1206846) intermediate have been used to produce N-protected β-amino acids. sci-hub.se

Conjugate Addition: The asymmetric conjugate addition of lithium amides to α,β-unsaturated esters is a powerful tool for establishing the stereocenter of β-amino acids. rsc.orgnih.gov

Catalytic Asymmetric Methods: The use of chiral metal complexes, such as Ni(II) complexes derived from a chiral auxiliary and a glycine (B1666218) Schiff base, enables highly diastereoselective alkylation, leading to the synthesis of enantiomerically pure α- and β-amino acids. beilstein-journals.orgmdpi.com This method is particularly promising for large-scale preparations. mdpi.com

Chiral Analysis: Accurate determination of enantiomeric purity is critical. Modern analytical chemistry offers several powerful techniques:

Chromatographic and Electrophoretic Methods: Techniques such as liquid chromatography (LC), gas chromatography (GC), supercritical fluid chromatography (SFC), and capillary electrophoresis (CE) are mainstays for enantioseparation. mdpi.com Progress in this area is driven by the development of new chiral stationary phases (CSPs). mdpi.comacs.org

Indirect Methods (Derivatization): This approach involves reacting the amino acid enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard (achiral) column. nih.gov Agents like (+)- or (−)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) are widely used. nih.gov

Mass Spectrometry-Based Methods: A fast and automated method combines chiral derivatization with trapped ion mobility–mass spectrometry (TIMS-MS). acs.orgnih.gov This technique allows for rapid separation of diastereomers in the gas phase, offering high sensitivity and robustness for determining enantiomeric ratios in complex samples. acs.orgnih.gov

| Analytical Technique | Principle | Advantages | Key Developments |

| Direct Chromatography (LC/GC/SFC) | Separation of enantiomers on a Chiral Stationary Phase (CSP). | Direct analysis without derivatization. | Development of novel CSPs with higher resolution. mdpi.comacs.org |

| Indirect Chromatography | Derivatization with a Chiral Derivatizing Agent (CDA) to form diastereomers, followed by separation on an achiral phase. | High versatility and compatibility with various detectors. | New CDAs and improved derivatization protocols. nih.gov |

| Trapped Ion Mobility-Mass Spectrometry (TIMS-MS) | Separation of ionized diastereomers in the gas phase based on their shape and size, coupled with mass detection. | High speed (analysis in minutes), high sensitivity, and automation. acs.orgnih.gov | Combination of inline derivatization with TIMS-MS. acs.orgnih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.